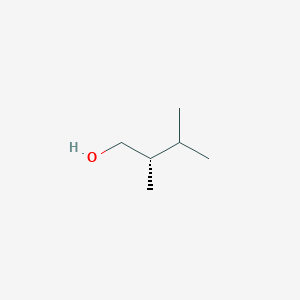

(2S)-2,3-dimethylbutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWMAUXEHKFGX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-2,3-dimethylbutan-1-ol: Properties, Synthesis, and Applications in Asymmetric Synthesis

Introduction: The Significance of Chiral Alcohols in Modern Chemistry

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Chiral alcohols, such as (2S)-2,3-dimethylbutan-1-ol, represent a vital class of molecules that serve as foundational building blocks and powerful tools for inducing asymmetry in chemical reactions. Their importance lies in the principle of chirality, where non-superimposable mirror-image structures (enantiomers) of a molecule can exhibit profoundly different pharmacological or physiological effects. This guide provides a comprehensive technical overview of this compound, a structurally simple yet functionally significant chiral primary alcohol, intended for researchers, chemists, and professionals in drug development. We will delve into its core chemical and physical properties, explore robust methodologies for its enantioselective synthesis, detail its characteristic reactivity, and illuminate its applications as a valuable synthon in the construction of complex chiral molecules.

Core Chemical and Physical Properties

This compound is a chiral primary alcohol. The stereogenic center at the C2 position, bearing the hydroxymethyl group, dictates its three-dimensional architecture and its interactions with other chiral entities. Its branched alkyl framework influences its physical properties such as solubility and boiling point.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₁₄O | |

| Molecular Weight | 102.17 g/mol | |

| CAS Number | 15071-36-0 | |

| Canonical SMILES | CC(C)C | |

| InChI Key | SXSWMAUXEHKFGX-ZCFIWIBFSA-N |

Physicochemical Data

The experimental data for the pure (2S)-enantiomer is not widely published; therefore, data for the racemic mixture (2,3-dimethylbutan-1-ol) is provided as a close approximation.

| Property | Value (for racemate) | Source |

| Appearance | Colorless liquid | N/A |

| Boiling Point | ~142 °C (415 K) | N/A |

| XLogP3 (Computed) | 1.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 |

Enantioselective Synthesis: Crafting Chirality

The synthesis of enantiomerically pure this compound is paramount to its utility. Direct resolution of the racemate is possible but often inefficient. Modern synthetic chemistry favors asymmetric methods that generate the desired enantiomer directly from a prochiral precursor. The most logical and widely applied strategy is the asymmetric reduction of the corresponding prochiral aldehyde, 2,3-dimethylbutanal.

Conceptual Pathway: Asymmetric Aldehyde Reduction

The core principle involves the use of a chiral catalyst that complexes with a reducing agent (e.g., borane) and the aldehyde substrate. The chiral environment of the catalyst forces the hydride to be delivered to one specific face of the carbonyl group, leading to a preponderance of one enantiomer of the resulting alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example of this strategy, utilizing a chiral oxazaborolidine catalyst.

Figure 1: Conceptual workflow for the asymmetric synthesis of this compound via CBS reduction.

Representative Protocol: Asymmetric Reduction via (S)-CBS Catalyst

This protocol is a representative procedure for the asymmetric reduction of a prochiral aldehyde, adapted for the synthesis of this compound. The causality behind this choice is the high reliability and predictability of the CBS reduction for generating chiral alcohols with high enantiomeric excess.[1]

Materials:

-

2,3-Dimethylbutanal

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.). Cool the flask to 0 °C in an ice bath.

-

Borane Addition: Slowly add the borane-THF solution (0.6 eq.) to the catalyst solution while stirring. Allow the mixture to stir for 10 minutes at 0 °C. The formation of the catalyst-borane complex is crucial for activating the borane and establishing the chiral environment.

-

Substrate Addition: In a separate flame-dried flask, dissolve 2,3-dimethylbutanal (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition maintains control over the exothermic reaction and maximizes selectivity.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This step safely decomposes any excess borane.

-

Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: Purify the crude alcohol by fractional distillation or flash column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the identity and determine the enantiomeric excess (e.e.) of the product using chiral GC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.

Chemical Reactivity and Transformations

As a primary alcohol, this compound undergoes a range of standard transformations. Its chirality allows it to be used as a precursor to other chiral molecules, where the stereocenter is retained, inverted, or used to influence the formation of new stereocenters.

Oxidation to a Chiral Aldehyde

The primary alcohol can be selectively oxidized to the corresponding chiral aldehyde, (2S)-2,3-dimethylbutanal, without epimerization of the stereocenter using mild oxidizing agents. This transformation is valuable as it provides access to a chiral aldehyde that can participate in various C-C bond-forming reactions.

Figure 2: Oxidation of the primary alcohol to the corresponding chiral aldehyde.

Esterification

This compound readily reacts with carboxylic acids, acid chlorides, or anhydrides to form chiral esters.[2] This reaction is fundamental for creating derivatives, protecting the hydroxyl group, or introducing the chiral alkyl fragment into more complex structures.

Role as a Chiral Auxiliary

A key application for drug development professionals is the use of chiral alcohols as chiral auxiliaries.[3] The alcohol is temporarily attached to a prochiral substrate (e.g., via an ether or acetal linkage). The steric bulk and defined stereochemistry of the auxiliary then direct a subsequent reaction, such as an alkylation or a Diels-Alder reaction, to occur on a specific face of the substrate. This induces a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved and can often be recovered.

Representative Application Workflow:

-

Attachment: Couple this compound to a prochiral substrate (e.g., a carboxylic acid to form an ester, or a ketone to form a chiral acetal).

-

Diastereoselective Reaction: Perform the key bond-forming reaction (e.g., enolate alkylation). The auxiliary blocks one face of the reactive intermediate, forcing the electrophile to approach from the less hindered side.

-

Cleavage: Remove the auxiliary under mild conditions (e.g., hydrolysis) to reveal the new, enantiomerically enriched product and recover the chiral alcohol.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Infrared (IR) Spectroscopy

As a primary alcohol, the IR spectrum is characterized by two key features:

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.[4][5]

-

C-O Stretch: A strong, sharp absorption in the range of 1000-1075 cm⁻¹, consistent with a primary alcohol.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is complex due to the branched structure. Key signals include a multiplet for the diastereotopic protons of the -CH₂OH group (around 3.4-3.6 ppm), multiplets for the methine protons (-CH-), and a series of doublets for the non-equivalent methyl groups. The integral of the -CH₂OH signal will correspond to two protons. The spectrum for the racemate shows characteristic shifts at approximately 3.58 and 3.43 ppm for the CH₂ protons and signals for the methyl groups between 0.83 and 0.92 ppm.

-

¹³C NMR: The spectrum will display six distinct signals corresponding to the six carbon atoms. The carbon bearing the hydroxyl group (-CH₂OH) will appear most downfield (typically 60-70 ppm). The methine carbons will be in the 30-40 ppm range, and the methyl carbons will appear most upfield (15-25 ppm).

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 102 may be weak or absent.[7] Common fragmentation patterns for primary alcohols include:

-

Alpha-Cleavage: Cleavage of the C1-C2 bond is highly favorable, leading to the loss of a C₅H₁₁ radical and the formation of a stable [CH₂OH]⁺ ion at m/z = 31 . This is often a prominent peak for primary alcohols.

-

Loss of Water: A peak corresponding to the loss of a water molecule (M-18) at m/z = 84 is common.

-

Alkyl Fragmentation: Cleavage within the branched alkyl chain can produce various carbocation fragments, with a prominent peak at m/z = 43 corresponding to an isopropyl cation, [CH(CH₃)₂]⁺, being highly likely.

Safety and Handling

Based on data for the racemic mixture, 2,3-dimethylbutan-1-ol is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound serves as an exemplary case study in the importance of chiral building blocks. Its value extends beyond its physical properties to its role as a stereochemical cornerstone in asymmetric synthesis. A thorough understanding of its properties, reactivity, and, most importantly, its enantioselective synthesis is crucial for chemists aiming to construct complex, biologically active molecules. The methodologies outlined in this guide, particularly the principles of asymmetric reduction and the strategic use of chiral auxiliaries, represent field-proven insights that empower researchers to harness the power of chirality in their synthetic endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of well-characterized chiral synthons like this compound will undoubtedly expand, solidifying its place in the synthetic chemist's toolkit.

References

- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (eds M. Christmann and S. Bräse). Wiley-VCH Verlag GmbH & Co. KGaA.

- NCERT. (n.d.). Alcohols, Phenols and Ethers.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10877063, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29656, 2,3-Dimethylbutan-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,3-dimethylbutane fragmentation pattern. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). Fragmentation. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: alcohols. Retrieved from [Link]

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

Sources

(2S)-2,3-dimethylbutan-1-ol physical properties

An In-depth Technical Guide to the Physical Properties of (2S)-2,3-Dimethylbutan-1-ol

Introduction

This compound is a chiral alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its specific stereochemistry makes it a crucial component for creating enantiomerically pure products. Understanding the physical properties of this compound is fundamental for its effective use in research and manufacturing, enabling appropriate handling, reaction setup, and purification processes. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols for their determination.

It is important to note that while the (2S) designation specifies a particular stereoisomer, many of the standard physical properties such as boiling point, melting point, and density are identical for both enantiomers ((2S) and (2R)) and are often reported for the racemic mixture, (dl)-2,3-dimethyl-1-butanol. The primary distinguishing physical property between enantiomers is their optical rotation, which is equal in magnitude but opposite in direction.

Molecular Structure and Properties

The structure of this compound consists of a four-carbon butane chain with methyl groups at positions 2 and 3, and a primary alcohol group at position 1. The stereocenter at the second carbon dictates the "S" configuration.

Caption: 2D representation of 2,3-dimethylbutan-1-ol.

Summary of Physical Properties

The physical properties of 2,3-dimethylbutan-1-ol are summarized in the table below. These values are generally reported for the racemic mixture, as they are not expected to differ for the (2S)-enantiomer.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O | [1][2] |

| Molecular Weight | 102.17 g/mol | [1][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 142 °C (at 760 mmHg) | [5] |

| ~142.15 °C (415 K) | [6] | |

| Melting Point | -48.42 °C (estimated) | [5] |

| Density | 0.811 g/cm³ | [5] |

| Refractive Index | 1.4185 | [5] |

| Solubility | Moderately soluble in water; soluble in organic solvents.[7] | |

| Vapor Pressure | 2.32 mmHg at 25°C | [5] |

| Flash Point | 38.6°C | [5] |

In-Depth Discussion of Physical Properties

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, the presence of a hydroxyl (-OH) group allows for hydrogen bonding between molecules. This intermolecular force is stronger than the van der Waals forces present in alkanes of similar molecular weight, resulting in a relatively high boiling point. The reported boiling point is approximately 142 °C at atmospheric pressure.[5]

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. The estimated melting point of -48.42 °C suggests that this compound remains in a liquid state under standard laboratory conditions.[5] The branching of the carbon chain can influence the packing efficiency in the solid state, which in turn affects the melting point.

Density

Density is the mass per unit volume of a substance. The density of this compound is reported to be 0.811 g/cm³, which is less than that of water.[5] As with other alcohols, the density is influenced by the molecular weight and the packing of the molecules in the liquid state.

Solubility

The solubility of a substance depends on its ability to interact with the solvent. The hydroxyl group in this compound can form hydrogen bonds with water, rendering it moderately soluble in aqueous solutions.[7] However, the six-carbon hydrocarbon portion of the molecule is nonpolar, which limits its solubility in water but makes it readily soluble in many organic solvents.[7]

Experimental Protocols

The following are standard, self-validating protocols for determining key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure.[8]

Methodology:

-

Preparation: Seal one end of a capillary tube by heating it in a flame.

-

Assembly: Attach a small test tube containing 2-3 mL of this compound to a thermometer. Place the sealed capillary tube (open end down) into the liquid.[9]

-

Heating: Immerse the assembly in a heating bath (e.g., paraffin oil). Heat the bath gradually while stirring to ensure uniform temperature distribution.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Determination: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[10]

Caption: Workflow for boiling point determination.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[11]

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer.

-

Volume of Liquid: Add a known volume of this compound to the container.

-

Mass of Liquid and Container: Weigh the container with the liquid.

-

Calculation:

-

Mass of liquid = (Mass of container + liquid) - (Mass of empty container).

-

Density = Mass of liquid / Volume of liquid.[12]

-

-

Validation: Repeat the measurement multiple times and calculate the average to ensure accuracy.[13]

Caption: Workflow for density determination.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is also known to cause skin and eye irritation, and may cause respiratory irritation.[1][3] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Keep away from heat, sparks, and open flames.[16]

References

-

ChemBK. (S)-3,3-Dimethylbutan-2-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 29656, 2,3-Dimethylbutan-1-ol. Retrieved from [Link].

-

NIST. 1-Butanol, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. Chemical Properties of 1-Butanol, 2,3-dimethyl- (CAS 19550-30-2). Retrieved from [Link]

-

NCERT. Alcohols, Phenols and Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Experimental No. (2) Boiling Point. (2021). Retrieved from [Link]

-

LookChem. 2,3-Dimethylbutan-1-ol. Retrieved from [Link]

-

WJEC. Determination of the density of liquids and solids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

American Chemical Society. (2024). Lesson 3.3: Density of Water. Retrieved from [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

YouTube. (2024). Determination of the density of solids and liquids. The Lab Activity. Retrieved from [Link]

-

Carl ROTH. (2016). Safety Data Sheet: 3-methylbutan-1-ol. Retrieved from [Link]

-

Solubility of Things. 2,2-Dimethyl-1-butanol. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Butanol, 2,3-dimethyl- (CAS 19550-30-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,3-Dimethylbutan-1-ol | C6H14O | CID 29656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acs.org [acs.org]

- 12. homesciencetools.com [homesciencetools.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the 13C NMR Spectrum of 2,3-Dimethylbutan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dimethylbutan-1-ol. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document delves into the theoretical principles governing the spectrum, predictive analysis of chemical shifts, and the practical application of advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous peak assignment. A detailed, field-proven experimental protocol for acquiring high-quality 13C NMR data is also presented, ensuring replicable and reliable results.

Introduction: The Power of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct insight into the carbon skeleton of a molecule. Unlike 1H NMR, where signal splitting can create complex spectra, standard 13C NMR spectra are typically acquired with broadband proton decoupling, resulting in a simple spectrum where each unique carbon atom produces a single peak.[1] The chemical shift of each peak is highly sensitive to the local electronic environment of the carbon nucleus, offering valuable information about its hybridization, connectivity, and proximity to electronegative atoms.[2][3]

For a molecule like 2,3-dimethylbutan-1-ol, 13C NMR spectroscopy allows for the precise identification and confirmation of its structure by mapping out each carbon atom's unique chemical environment. This guide will walk through the process of predicting, acquiring, and interpreting the 13C NMR spectrum of this chiral alcohol.

Structural Analysis of 2,3-Dimethylbutan-1-ol

To accurately interpret the 13C NMR spectrum, we must first analyze the molecular structure of 2,3-dimethylbutan-1-ol to identify the number of chemically non-equivalent carbon atoms.

Structure:

Labeling the carbon atoms for analysis:

-

C1: A primary carbon (CH2) directly bonded to the electronegative oxygen atom of the hydroxyl group.

-

C2: A tertiary carbon (CH) bonded to C1, C3, and a methyl group (C5).

-

C3: A tertiary carbon (CH) bonded to C2, another carbon (C6), and a methyl group (C4).

-

C4 & C5: These two methyl carbons (CH3) are diastereotopic due to the presence of two chiral centers (C2 and C3). Therefore, they are chemically non-equivalent and will produce separate signals.

-

C6: A primary carbon (CH3) bonded to C3.

Based on this analysis, 2,3-dimethylbutan-1-ol has six chemically distinct carbon atoms , and we expect to see six unique signals in its broadband proton-decoupled 13C NMR spectrum.

Predictive Analysis of the 13C NMR Spectrum

The chemical shifts (δ) in 13C NMR are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[3][4] The electronegativity of substituents and the local molecular geometry are primary factors influencing these shifts.[5][6]

Table 1: Predicted 13C Chemical Shifts for 2,3-Dimethylbutan-1-ol

| Carbon Atom | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | CH2 | 65-70 | Directly attached to the highly electronegative oxygen atom, causing a significant downfield shift.[7][8] |

| C2 | CH | 40-45 | A tertiary carbon in an aliphatic chain. Its shift is influenced by the adjacent C1-OH group. |

| C3 | CH | 30-35 | A tertiary aliphatic carbon, shifted slightly upfield compared to C2 as it is further from the oxygen. |

| C4 | CH3 | 15-20 | A typical aliphatic methyl carbon. |

| C5 | CH3 | 15-20 | A typical aliphatic methyl carbon, expected to have a slightly different chemical shift from C4 due to its diastereotopic nature. |

| C6 | CH3 | 10-15 | A typical aliphatic methyl carbon, generally appearing at a slightly lower chemical shift. |

Note: These are estimated values based on established correlation charts and predictive software. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.[9][10][11]

Unambiguous Peak Assignment using DEPT Spectroscopy

While the predicted chemical shifts provide a strong basis for assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for definitive confirmation of the carbon types (CH3, CH2, CH, and quaternary C).[12]

A standard DEPT experiment provides three key pieces of information:

-

DEPT-45: Shows signals for all protonated carbons (CH, CH2, CH3).

-

DEPT-90: Shows signals only for methine (CH) carbons.[7]

-

DEPT-135: Shows positive signals for methyl (CH3) and methine (CH) carbons, and negative signals for methylene (CH2) carbons.[13]

Applying DEPT to 2,3-Dimethylbutan-1-ol:

-

The signal predicted around 65-70 ppm (C1) will be negative in the DEPT-135 spectrum, confirming it as a CH2 group.

-

The signals predicted around 40-45 ppm (C2) and 30-35 ppm (C3) will be present in the DEPT-90 spectrum and positive in the DEPT-135 spectrum, confirming them as CH groups.

-

The signals for C4, C5, and C6 in the 10-20 ppm range will be absent in the DEPT-90 spectrum but will appear as positive peaks in the DEPT-135 spectrum, confirming them as CH3 groups.

This combination of broadband 13C and DEPT experiments allows for a complete and confident assignment of all six carbon signals.

Experimental Protocol for Data Acquisition

This protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of 2,3-dimethylbutan-1-ol.

5.1. Sample Preparation

-

Analyte: Use approximately 50-100 mg of 2,3-dimethylbutan-1-ol.

-

Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the analyte in a clean, dry vial. CDCl3 is a common choice for its excellent solubilizing properties and its single carbon signal at ~77.16 ppm, which can serve as a secondary internal reference.

-

Standard: Add a small amount (1-2 drops) of a solution containing tetramethylsilane (TMS) as the internal chemical shift reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If any solid impurities are present, filter the solution through a small plug of glass wool into the NMR tube.

5.2. Spectrometer Setup and Calibration

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Matching: Tune and match the 13C probe to the resonant frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

5.3. 13C NMR Acquisition Parameters

-

Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Pulse Program: A 30° pulse angle is used to allow for a shorter relaxation delay.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. A shorter delay is acceptable due to the use of a smaller pulse angle.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of 13C, a higher number of scans is typically required compared to 1H NMR.[3]

-

Temperature: 298 K (25 °C).

5.4. DEPT-135 and DEPT-90 Acquisition

-

Experiment: Run standard DEPT-135 and DEPT-90 pulse programs.

-

Parameters: Use similar spectral width and acquisition parameters as the standard 13C experiment. The number of scans can often be reduced compared to the standard 13C experiment due to the polarization transfer from protons.

Data Processing and Visualization

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

-

Phase Correction: Manually or automatically phase the resulting spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl3 solvent peak to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Diagram 1: Molecular Structure and 13C NMR Peak Assignment

Caption: Predicted 13C NMR chemical shifts for 2,3-dimethylbutan-1-ol.

Diagram 2: Experimental and Data Analysis Workflow

Caption: Workflow for 13C NMR analysis of 2,3-dimethylbutan-1-ol.

Conclusion

The 13C NMR spectrum of 2,3-dimethylbutan-1-ol is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The chemical shifts are primarily influenced by the electronegative hydroxyl group and the aliphatic nature of the carbon skeleton. By employing a combination of standard broadband proton-decoupled 13C NMR and DEPT experiments, a complete and unambiguous assignment of each carbon signal can be achieved. The detailed experimental protocol provided in this guide establishes a robust methodology for obtaining high-quality, reproducible data, which is fundamental for the structural verification and characterization required in modern chemical research and drug development.

References

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

University of Calgary. 13C-NMR. [Link]

-

Chegg. Predict the appearance you would expect for the 13C NMR spectrum of 3,3-dimethylbutan-2-ol. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

NOBLE CHEMISTRY. (2024). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. [Link]

- Yang, H., et al. (2017). Structural factors affecting 13C NMR chemical shifts of cellulose: a computational study. Cellulose, 24(9), 3645-3657.

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. [Link]

-

American Chemical Society. (2013). Identification of an Alcohol with 13C NMR Spectroscopy. [Link]

-

National Institutes of Health. 13C Direct Detected NMR for Challenging Systems. [Link]

-

ResearchGate. Identification of an Alcohol with 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

- 1. sc.edu [sc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. magritek.com [magritek.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. CASPRE [caspre.ca]

- 11. Visualizer loader [nmrdb.org]

- 12. bhu.ac.in [bhu.ac.in]

- 13. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Biological activity of (2S)-2,3-dimethylbutan-1-ol

An In-Depth Technical Guide to the Biological Activity of (2S)-2,3-Dimethylbutan-1-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral primary alcohol recognized primarily for its utility as a stereospecific building block in asymmetric synthesis. While extensively documented in the context of synthetic chemistry, its direct biological activities remain largely unexplored in publicly accessible literature. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, and established synthesis protocols. Furthermore, this guide explores the potential biological relevance of this molecule, focusing on plausible interactions with G protein-coupled receptors, drawing from preliminary data on related structures. A significant portion of this document is dedicated to outlining detailed, state-of-the-art experimental workflows for the systematic evaluation of its biological activity, including receptor binding, functional assays, cytotoxicity, and metabolic stability. This guide is intended to serve as a foundational resource for researchers seeking to investigate the pharmacological potential of this compound and other chiral alcohols.

Introduction: The Significance of Chirality in Bioactivity

Chirality is a fundamental property in molecular biology and pharmacology, as enantiomers of a chiral molecule can exhibit markedly different biological activities.[1][2] These differences arise from the three-dimensional arrangement of atoms, which dictates how a molecule interacts with chiral biological targets such as receptors and enzymes.[3] this compound, a chiral alcohol, is a prime example of a molecule whose biological effects are intrinsically linked to its stereochemistry. While its primary application to date has been in controlling the stereochemical outcome of chemical reactions, its own potential for specific biological interactions warrants thorough investigation.[4] This guide will delve into the knowns and plausible unknowns of this molecule's bioactivity.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of this compound is essential for its application in both synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | [5] |

| Molecular Weight | 102.17 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 15071-36-0 | [5] |

| Appearance | Colorless liquid (presumed) | General chemical properties |

| Boiling Point | ~142 °C (for racemate) | [6] |

| Density | ~0.826 g/mL (for racemate) | [6] |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for studying its specific biological effects. A common approach involves the asymmetric reduction of the corresponding aldehyde, 2,3-dimethylbutanal.

This protocol is a representative method for the synthesis of chiral alcohols.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylbutanal in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Chiral Catalyst: Introduce a chiral catalyst system. A common choice is a borane reducing agent in the presence of a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst).

-

Reduction: Cool the reaction mixture to a low temperature (e.g., -78 °C) to enhance enantioselectivity. Slowly add the borane solution dropwise to the stirred mixture.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by dilute hydrochloric acid.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

-

Chiral Purity Analysis: The enantiomeric excess of the final product should be determined using chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC).

Postulated Biological Activity: Interaction with Adenosine Receptors

While direct evidence is limited, preliminary information suggests that the racemic mixture of 2,3-dimethylbutan-1-ol may interact with adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[7] The A1 adenosine receptor (A1AR), in particular, is a promising hypothetical target for this compound due to its widespread distribution and involvement in various physiological processes.[8]

The Adenosine A1 Receptor (A1AR)

The A1AR is coupled to inhibitory G proteins (Gi/o), and its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] A1ARs are found throughout the body, including the brain, heart, and adipose tissue, and are involved in neurotransmission, cardiac function, and metabolism.[8][10]

Rationale for Investigating A1AR Interaction

Given the structural features of this compound, it is plausible that it could act as a modulator of A1AR. Small, lipophilic molecules can often access the binding pockets of GPCRs. The chirality of the molecule suggests that any interaction would likely be enantioselective.[11]

Experimental Workflows for Biological Characterization

To rigorously assess the biological activity of this compound, a tiered approach is recommended, starting with in vitro assays to establish target engagement and functional activity, followed by broader cellular and metabolic profiling.

Radioligand Binding Assays for A1AR

These assays directly measure the ability of a compound to bind to the receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human A1AR (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Radioligand: Use a known high-affinity radiolabeled antagonist for A1AR, such as [³H]DPCPX.

-

Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation: Incubate at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the inhibition constant (Ki).

A1AR Functional Assays

Functional assays determine whether binding to the receptor results in a cellular response (agonist, antagonist, or allosteric modulator).

Since A1AR activation inhibits adenylyl cyclase, a decrease in cAMP levels is expected with agonist stimulation.

-

Cell Culture: Culture cells expressing A1AR in a suitable medium.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a known A1AR agonist (e.g., adenosine or CPA) in the presence and absence of varying concentrations of this compound.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

This assay measures the recruitment of the scaffolding protein β-arrestin to the activated GPCR.[1]

-

Assay System: Utilize a cell line co-expressing A1AR fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.

-

Compound Treatment: Treat the cells with varying concentrations of this compound, alone or in combination with a known agonist.

-

Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence), which is generated upon the interaction of A1AR and β-arrestin.

-

Data Analysis: Generate dose-response curves to determine the potency and efficacy of the compound.

Caption: Tiered Strategy for Biological Profiling.

Conclusion and Future Directions

This compound represents a chiral molecule with untapped potential for biological activity. While its current use is predominantly in asymmetric synthesis, the principles of stereospecificity in pharmacology suggest that it may possess unique interactions with biological targets. This guide has proposed a rational and systematic approach to exploring its potential interaction with the A1 adenosine receptor, a target implicated in a wide range of physiological and pathological processes. The detailed experimental protocols provided herein offer a roadmap for researchers to elucidate the biological activity of this and other chiral small molecules. Future work should focus on executing these assays to confirm or refute the hypothesized A1AR activity and to explore other potential biological targets. Such studies will be instrumental in transitioning this compound from a synthetic tool to a molecule of potential pharmacological interest.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29656, 2,3-Dimethylbutan-1-ol. Retrieved from [Link]

- Challener, C. A. (2001). Overview of chirality. In Chiral drugs.

-

National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

- Gomes, I., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Cell Biology (Vol. 166, pp. 1-25). Academic Press.

- Ross, A. E., et al. (2020). A1 and A2A Receptors Modulate Spontaneous Adenosine but Not Mechanically Stimulated Adenosine in the Caudate. ACS Chemical Neuroscience, 11(21), 3594-3603.

- Pérez-Fernández, R., et al. (2006). The discovery of an enantioselective receptor for (-)-adenosine from a racemic dynamic combinatorial library.

- Klaasse, E. C., et al. (2018). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. PLoS One, 13(12), e0209198.

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

-

Innoprot. (n.d.). Adenosine A1 Receptor Assay. Retrieved from [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

Wikipedia. (n.d.). Adenosine receptor. Retrieved from [Link]

- Patel, K., & Kumar, V. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 19(9), 13546-13583.

- Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(12), 1159-1162.

- Lenselink, E. B., et al. (2017). Computational and experimental approaches to probe GPCR activation and signaling. Current Opinion in Structural Biology, 45, 135-142.

- Agranat, I., et al. (2006). Chiral Drugs. An Overview. International Journal of Biomedical Science, 2(2), 85-98.

- Cordeaux, Y., & Hill, S. J. (2002). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. Journal of Medicinal Chemistry, 45(15), 3175-3185.

- Taylor, C. R., & Anderson, J. C. (2004). Chiral Drug Separation. In Encyclopedia of Supramolecular Chemistry (pp. 249-257). CRC Press.

- Guo, D., et al. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor.

- Wang, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318.

- Fredholm, B. B., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1375-1434.

- Stoddart, L. A., et al. (2015). A Non-imaging High Throughput Approach to Chemical Library Screening at the Unmodified Adenosine-A3 Receptor in Living Cells. PLoS One, 10(4), e0123304.

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

- Hauser, A. S., et al. (2021). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nature Reviews Drug Discovery, 20(1), 5-23.

- Storme, J., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv.

-

Eurofins Scientific. (n.d.). GPCR Functional Assays. Retrieved from [Link]

- Storme, J., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv.

- Jacobson, K. A., & Müller, C. E. (2016). Recent developments in adenosine receptor ligands and their potential as novel drugs. Pharmacology & Therapeutics, 159, 1-24.

-

Universitas Indonesia. (n.d.). Synthesis, biological screening, and in silico physicochemical analysis of novel 1,2,3-triazolyl oleate esters. Retrieved from [Link]

- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry, 49(12), 3477-3491.

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral drugs. Retrieved from [Link]

-

Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

- Gao, Z. G., & Jacobson, K. A. (2023). Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers in Pharmacology, 14, 1205345.

-

Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

Sources

- 1. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. benchchem.com [benchchem.com]

- 5. 2,3-Dimethylbutan-1-ol | C6H14O | CID 29656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 8. innoprot.com [innoprot.com]

- 9. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives [mdpi.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. The discovery of an enantioselective receptor for (-)-adenosine from a racemic dynamic combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Development

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images, is a cornerstone of modern pharmaceutical science.[1][2] These mirror images, or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles due to their specific interactions with the chiral environment of the human body, such as enzymes and receptors.[3][4] Consequently, the production of single-enantiomer drugs has become a critical focus in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects.[1][5] Chiral alcohols, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals, serving as versatile building blocks for complex molecular architectures.[6][7][8][9] This guide provides a comprehensive overview of the seminal discoveries and core synthetic strategies for producing enantiomerically pure alcohols, with a focus on the underlying principles and practical applications relevant to drug development.

The Challenge of Asymmetric Synthesis: A Historical Perspective

The journey to control stereochemistry in chemical reactions has been a long and arduous one. Early methods relied on the separation of racemic mixtures, a process that is often inefficient and results in the disposal of 50% of the material. The advent of asymmetric synthesis, which aims to create a specific enantiomer directly, has revolutionized the field.[10][11] This evolution was built upon foundational concepts of tetrahedral carbon geometry proposed by van 't Hoff and Le Bel in 1874 and the principle of asymmetric induction described by Emil Fischer.[10] The development of chiral catalysts and reagents has been pivotal in transforming asymmetric synthesis from a theoretical curiosity into a powerful and practical tool for chemists.

Core Methodologies for the Synthesis of Chiral Alcohols

The modern synthetic chemist has a diverse toolkit for the preparation of enantiomerically pure alcohols. These methods can be broadly categorized into three main approaches: asymmetric reduction of prochiral ketones, kinetic resolution of racemic alcohols, and biocatalysis.

Asymmetric Reduction of Prochiral Ketones

The most direct route to chiral alcohols is the enantioselective reduction of prochiral ketones.[12][13] This approach has been dominated by the development of highly efficient and selective chiral catalysts.

1.1. Transition Metal-Catalyzed Asymmetric Hydrogenation

The pioneering work of Noyori and his colleagues in the development of ruthenium-based catalysts for asymmetric hydrogenation marked a significant breakthrough.[14][15] These catalysts, typically featuring a chiral phosphine ligand such as BINAP, can reduce a wide range of ketones to their corresponding alcohols with exceptional enantioselectivity and high yields.[14][15]

Mechanism of Noyori Asymmetric Hydrogenation:

The catalytic cycle of the Noyori asymmetric hydrogenation is a well-studied process. The active catalyst, a ruthenium-hydride species, coordinates to the ketone. The chiral ligand environment dictates the facial selectivity of hydride transfer from the metal to the carbonyl carbon, leading to the formation of one enantiomer of the alcohol preferentially.

Caption: Catalytic cycle of Noyori asymmetric hydrogenation.

Experimental Protocol: Noyori Asymmetric Hydrogenation of an Aromatic Ketone

-

Catalyst Preparation: In a glovebox, a pressure vessel is charged with [RuCl₂(benzene)]₂ and (R)-BINAP in a 1:1.1 molar ratio. Anhydrous, degassed solvent (e.g., methanol or ethanol) is added, and the mixture is stirred under a hydrogen atmosphere (1-10 atm) at room temperature for 1-2 hours to form the active catalyst.

-

Reaction: The prochiral ketone is dissolved in the same solvent and added to the activated catalyst solution.

-

Hydrogenation: The reaction vessel is pressurized with hydrogen gas (typically 4-100 atm) and heated to the desired temperature (e.g., 23-100 °C).[14]

-

Monitoring: The reaction progress is monitored by TLC, GC, or HPLC.

-

Work-up: Upon completion, the vessel is cooled and the pressure is released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the enantiomerically enriched alcohol.

1.2. Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of ketones, utilizing a chiral oxazaborolidine catalyst.[16][17][18] This method is particularly valued for its predictability and broad substrate scope.[18]

Mechanism of CBS Reduction:

The CBS catalyst, derived from a chiral amino alcohol, coordinates with a borane source (e.g., BH₃·THF). This complex then coordinates to the ketone in a sterically controlled manner, facilitating the transfer of a hydride from the borane to the carbonyl carbon. The stereochemical outcome is dictated by the conformation of the catalyst-ketone complex.[19]

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction of a Prochiral Ketone

-

Catalyst Formation (in situ): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) is dissolved in anhydrous THF. Borane-dimethyl sulfide complex (BH₃·SMe₂) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes to form the oxazaborolidine catalyst.

-

Reduction: The prochiral ketone, dissolved in anhydrous THF, is added dropwise to the catalyst solution at a low temperature (e.g., -78 °C to 0 °C).

-

Borane Addition: A stoichiometric amount of borane reagent (e.g., BH₃·THF or BH₃·SMe₂) is then added slowly to the reaction mixture.

-

Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by aqueous acid (e.g., 1N HCl).

-

Work-up and Purification: The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting chiral alcohol is purified by column chromatography.

| Method | Catalyst | Reductant | Typical e.e. (%) |

| Noyori Hydrogenation | Ru-BINAP complexes | H₂ | >95 |

| CBS Reduction | Chiral Oxazaborolidines | Boranes | >95 |

Table 1: Comparison of common asymmetric reduction methods for prochiral ketones.

Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[20] This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

2.1. Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolution due to their exquisite stereoselectivity.[21] Lipase-catalyzed acylation or hydrolysis of racemic alcohols is a widely used industrial process.[20][21]

Principle of Enzymatic Kinetic Resolution:

In a racemic mixture of alcohols, a lipase will selectively acylate one enantiomer at a much faster rate than the other. This allows for the separation of the acylated enantiomer from the unreacted enantiomeric alcohol.

Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol

-

Reaction Setup: A racemic secondary alcohol is dissolved in a suitable organic solvent (e.g., toluene or hexane). An acyl donor, such as vinyl acetate, is added in slight excess.

-

Enzyme Addition: An immobilized lipase (e.g., Novozym® 435 or lipase from Pseudomonas cepacia) is added to the mixture.[20]

-

Reaction: The reaction is stirred at a controlled temperature (typically 25-40 °C).

-

Monitoring: The conversion is monitored by GC or HPLC to determine the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.

-

Separation: The enzyme is removed by filtration. The resulting mixture of the acylated alcohol and the unreacted alcohol is separated by column chromatography.

-

Hydrolysis (optional): The enantiomerically pure ester can be hydrolyzed back to the corresponding alcohol if desired.

2.2. Dynamic Kinetic Resolution (DKR)

A limitation of traditional kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the kinetic resolution with an in situ racemization of the slower-reacting enantiomer.[22][23] This allows for the theoretical conversion of 100% of the starting racemate into a single enantiomeric product.[21]

Workflow for Chemoenzymatic Dynamic Kinetic Resolution:

This process typically involves a lipase for the selective acylation and a metal catalyst (e.g., a ruthenium complex) to racemize the unreacted alcohol.

Caption: Chemoenzymatic dynamic kinetic resolution workflow.

Biocatalysis: The Green Chemistry Approach

Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, offers a highly selective and environmentally benign alternative to traditional chemical methods.[1][5] Alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric reduction of prochiral ketones to chiral alcohols.[7][8]

Advantages of Biocatalysis:

-

High Enantioselectivity: Enzymes often exhibit near-perfect stereocontrol.

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed at ambient temperature and pressure in aqueous media.[5]

-

Environmental Sustainability: Reduces the need for heavy metals and harsh reagents.

Challenges in Biocatalysis:

-

Substrate Scope: Enzymes can have limited substrate tolerance.

-

Cofactor Regeneration: Many ADHs require expensive cofactors like NADH or NADPH, necessitating an efficient in situ regeneration system.

Cofactor Regeneration System:

A common strategy for cofactor regeneration is to use a coupled enzyme system. For instance, formate dehydrogenase (FDH) can be used to oxidize formate to carbon dioxide, which in turn reduces NAD⁺ to NADH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. benchchem.com [benchchem.com]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Chiral Alcohols [sigmaaldrich.cn]

- 10. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 17. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Use of (2S)-2,3-Dimethylbutan-1-ol in Asymmetric Synthesis

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

In the landscape of asymmetric synthesis, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and fine chemical development. The stereochemistry of a molecule is inextricably linked to its biological activity, making the precise control of chiral centers a critical endeavor. (2S)-2,3-dimethylbutan-1-ol, a chiral primary alcohol, emerges as a valuable synthon in this context. Its defined stereocenter, coupled with the steric hindrance provided by the adjacent methyl and isopropyl groups, presents a compelling scaffold for inducing stereoselectivity.

While direct, extensively documented applications of this compound are not as prevalent as for other common chiral auxiliaries, its structural motifs are highly analogous to those found in well-established reagents. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals, elucidating the principles and providing detailed, field-proven protocols for analogous systems. These methodologies can be logically extended and adapted for the effective application of this compound as a chiral auxiliary, a resolving agent, and a precursor for chiral ligand synthesis.

Part 1: this compound as a Chiral Auxiliary in Diastereoselective Alkylation

The core principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[] The auxiliary imparts its stereochemical information onto the molecule, and after the desired chiral center is created, it can be cleanly removed and recycled.[2] The steric bulk of the (2S)-2,3-dimethylbutoxyl group is well-suited to shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face.

Causality in Experimental Design: The Role of Steric Hindrance

In the context of an asymmetric alkylation of a carboxylic acid derivative, the acid is first converted into an amide or ester with the chiral auxiliary. For this, an oxazolidinone derived from an amino alcohol is a common and effective strategy.[3] Deprotonation of this N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated Z-enolate. The chiral auxiliary's substituent (in this case, analogous to the 2,3-dimethylbutyl group) projects outwards, creating a sterically demanding environment that effectively blocks one face of the enolate. An incoming alkyl halide (R-X) can then only approach from the opposite, unshielded face, resulting in the formation of one diastereomer in significant excess.

Figure 1: General workflow for a chiral auxiliary-mediated asymmetric alkylation.

Exemplary Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol is adapted from established procedures for oxazolidinone auxiliaries and illustrates the methodology.[3][4]

Materials:

-

N-propanoyl derivative of an oxazolidinone derived from a (2S)-2,3-dimethyl-amino-butanol analog (1.0 eq)

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF (1.1 eq)

-

Benzyl bromide (BnBr) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard workup and purification reagents (ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

-

Preparation: Dissolve the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add the NaHMDS solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes. The formation of the sodium enolate typically results in a pale yellow, slightly viscous solution.

-

Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution directly to the flask at -78 °C. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the alkylated product. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis or chiral HPLC.

Auxiliary Cleavage:

-

To obtain the chiral carboxylic acid: The purified N-acyl product can be hydrolyzed using lithium hydroxide in a THF/water mixture.

-

To obtain the chiral alcohol: Reductive cleavage with lithium borohydride (LiBH₄) in THF/water yields the corresponding primary alcohol.

Anticipated Results

Based on analogous systems, this type of alkylation is expected to proceed with high diastereoselectivity and good chemical yield.

| Electrophile | Auxiliary System | Diastereomeric Excess (d.e.) | Yield (%) | Reference (Analogous System) |

| Benzyl bromide | Oxazolidinone | >99% | 85-95% | [3] |

| Allyl iodide | Oxazolidinone | >98% | 80-90% | [5] |

| Methyl iodide | Oxazolidinone | >98% | 90-97% | [3] |

Part 2: Application in Classical Resolution of Racemic Acids

Classical resolution remains a robust and widely used method for separating enantiomers on both laboratory and industrial scales.[6] The strategy involves reacting a racemic mixture with a single enantiomer of a resolving agent to form a mixture of diastereomers.[7] Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by techniques such as fractional crystallization. This compound can serve as an effective chiral resolving agent for racemic carboxylic acids.

Mechanism of Resolution: Formation and Separation of Diastereomeric Esters

The process begins with the esterification of the racemic acid with enantiopure this compound. This creates a mixture of two diastereomeric esters: (R-acid)-(S-alcohol) and (S-acid)-(S-alcohol). Due to their different three-dimensional structures, these diastereomers will exhibit different solubilities in a given solvent system. Through careful selection of a solvent and controlled crystallization, one diastereomer will preferentially precipitate from the solution, allowing for its separation by filtration. The separated diastereomeric esters are then hydrolyzed to yield the enantiomerically pure acids and the recoverable this compound.

Figure 2: Workflow for the resolution of a racemic acid using a chiral alcohol.

General Protocol: Resolution of a Racemic Carboxylic Acid

Materials:

-

Racemic carboxylic acid (1.0 eq)

-

This compound (1.0 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Appropriate solvent for crystallization (e.g., hexane, ethyl acetate, or a mixture)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)

Procedure:

-

Esterification: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of DCC (1.1 eq) in DCM dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude mixture of diastereomeric esters.

-

Fractional Crystallization: Dissolve the crude ester mixture in a minimal amount of a suitable hot solvent (determined by small-scale trials). Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C to induce crystallization. The less soluble diastereomer will precipitate.

-

Isolation: Collect the crystals by vacuum filtration. The purity of the diastereomer can be enhanced by recrystallization. The enantiomeric excess of the corresponding acid can be checked at this stage by hydrolyzing a small sample and analyzing by chiral HPLC.

-

Hydrolysis: Suspend the purified diastereomeric ester in a mixture of an organic solvent (e.g., THF or ethanol) and an aqueous NaOH solution. Heat the mixture at reflux until the ester is fully consumed (monitor by TLC).

-

Recovery: After cooling, acidify the mixture with 2 M HCl to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate. The organic layers contain the enantiopure acid. The aqueous layer contains the protonated form of any recovered amine catalyst, and the chiral alcohol may be partitioned between layers or extracted. The combined organic extracts are dried and concentrated to yield the enantiopure acid. The chiral auxiliary, this compound, can be recovered from the appropriate fractions and purified for reuse.

Part 3: Synthesis of Chiral Phosphine Ligands

Chiral phosphines are a privileged class of ligands in transition-metal catalysis, enabling a vast array of enantioselective transformations.[6] Chiral alcohols like this compound can be converted into valuable phosphine ligands. The synthesis typically involves converting the alcohol's hydroxyl group into a good leaving group, followed by nucleophilic substitution with a phosphide anion.

Exemplary Protocol: Synthesis of a P-Chiral Phosphine Oxide Precursor

This protocol outlines a general path to a phosphine oxide, which can be subsequently reduced to the phosphine ligand.

Materials:

-

This compound (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Pyridine

-

Lithium diphenylphosphide (LiPPh₂) or similar phosphide source

-

Hydrogen peroxide (H₂O₂)

-

Anhydrous THF

Procedure:

-

Tosylation: Dissolve this compound in pyridine at 0 °C and add TsCl portion-wise. Allow the reaction to warm to room temperature and stir until completion. Work up by pouring into water and extracting with ether. The tosylate is purified by chromatography.

-

Phosphination: In a separate flame-dried flask under argon, prepare or take a solution of LiPPh₂ in THF. Cool to -78 °C. Add the purified tosylate dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Oxidation & Workup: Quench the reaction with water. To facilitate handling and purification (as phosphines can be air-sensitive), oxidize the product in situ by adding a solution of H₂O₂ at 0 °C. Extract the phosphine oxide with an organic solvent, dry, and purify by column chromatography.

-

Reduction (Final Step): The purified phosphine oxide can be reduced to the final phosphine ligand using a reducing agent like trichlorosilane (HSiCl₃).

Figure 3: Synthetic pathway for a chiral phosphine ligand from a chiral alcohol.

Conclusion

This compound is a structurally promising, enantiopure building block for asymmetric synthesis. While specific, high-impact applications are not yet widely disseminated in peer-reviewed literature, its utility can be confidently projected based on well-established principles and its analogy to other successful chiral reagents. The protocols and workflows detailed in this guide for its application as a chiral auxiliary, a resolving agent, and a ligand precursor are based on robust and validated chemical transformations. They provide a solid, authoritative foundation for researchers to begin exploring and unlocking the full potential of this versatile chiral alcohol in the synthesis of complex, high-value molecules.

References

- U.S. Patent No. US20130296608A1, "Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). PREPARATION OF 2-(2-(DICYCLOHEXYLPHOSPHINO)PHENYL)-1-METHYL-1H-INDOLE (CM-PHOS). Organic Syntheses, 92, 195-211. [Link]

-

Martin, M. G., et al. (1999). Synthesis of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol: Application in the Molar Scale Asymmetric Ethylation of trans-Crotonaldehyde. Organic Process Research & Development, 3(5), 332-337. [Link]

-

Ni, Y., et al. (2016). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 21(9), 1149. [Link]

- U.S. Patent No.

-

Rakodi, G. & Franzoni, I. (2014). What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane? ResearchGate. [Link]

- U.S. Patent No.

-

Lowe, J. (2011). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]

-

Zhang, J., et al. (2020). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry, 63(10), 5364-5383. [Link]

-

Taillefer, M., et al. (2013). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 9, 2005-2049. [Link]

-

Sibi, M. P., et al. (2003). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

-